![molecular formula C23H19NO B14523974 Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]- CAS No. 62367-66-2](/img/structure/B14523974.png)
Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a benzyl and phenyl group attached to an indole core, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis. This method uses hydrazines and ketones under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst like hydrochloric acid or acetic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)methanone
- 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)propanone
- 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)butanone
Uniqueness
1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62367-66-2 |
|---|---|
Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(1-benzyl-2-phenylindol-3-yl)ethanone |
InChI |
InChI=1S/C23H19NO/c1-17(25)22-20-14-8-9-15-21(20)24(16-18-10-4-2-5-11-18)23(22)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
InChI Key |
FMEUXQUTQPJXDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


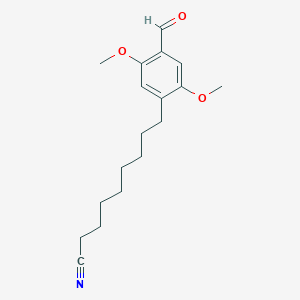
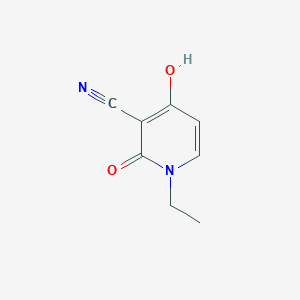
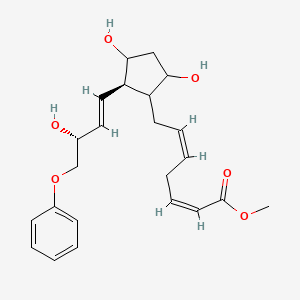
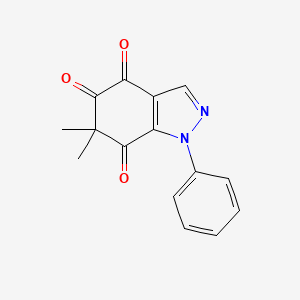
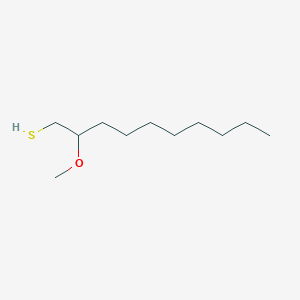
![Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14523918.png)
![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
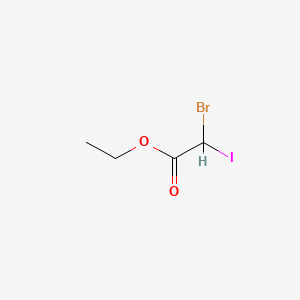
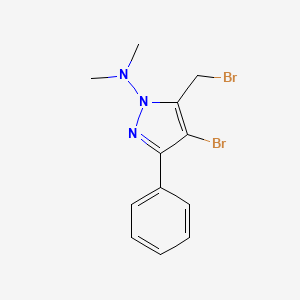
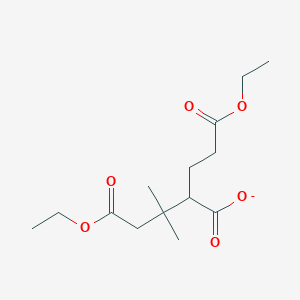
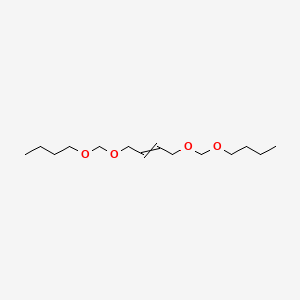
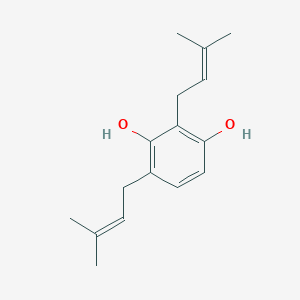
![2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14523972.png)
